molecular formula C17H17NO2 B2419223 [2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime CAS No. 338749-11-4

[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime

Cat. No.: B2419223
CAS No.: 338749-11-4
M. Wt: 267.328
InChI Key: SVZRWBOWZMYECF-ISLYRVAYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropylmethanone oxime is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of a cyclopropyl group attached to a methoxyphenyl and phenylmethanone oxime moiety

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime typically involves the reaction of 2-(4-Methoxyphenyl)cyclopropylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)cyclopropylmethanone oxime undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methoxyphenyl)cyclopropylmethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime include:

These comparisons highlight the unique structural and functional characteristics of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, making it a valuable compound for various research applications.

Properties

IUPAC Name

(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-14-9-7-12(8-10-14)15-11-16(15)17(18-19)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZRWBOWZMYECF-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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